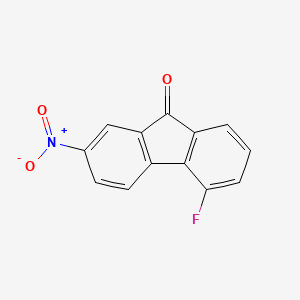
2-Bromo-5-fluoro-3,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-3,6-dimethylpyridine is a heterocyclic aromatic compound with the molecular formula C7H7BrFN It is a derivative of pyridine, substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3,6-dimethylpyridine typically involves the halogenation of 3,6-dimethylpyridine. One common method is the bromination of 3,6-dimethylpyridine followed by fluorination. The reaction conditions often include the use of bromine and a fluorinating agent such as N-fluoropyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while nucleophilic substitution can yield different substituted pyridines .
Scientific Research Applications
2-Bromo-5-fluoro-3,6-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-3-methylpyridine: Similar in structure but lacks the additional methyl group at the 6-position.
5-Bromo-2-fluoropyridine: Another related compound with different substitution patterns.
3-Bromo-6-fluoro-2-methylpyridine: A structural isomer with bromine and fluorine atoms at different positions.
Uniqueness
2-Bromo-5-fluoro-3,6-dimethylpyridine is unique due to its specific substitution pattern, which can impart distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with two methyl groups, makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C7H7BrFN |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrFN/c1-4-3-6(9)5(2)10-7(4)8/h3H,1-2H3 |
InChI Key |
GCINDUYNVDWDGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


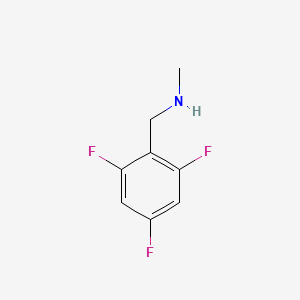
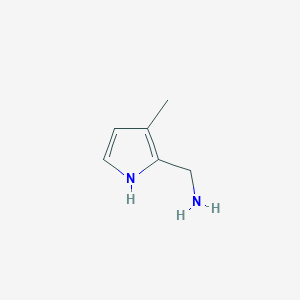


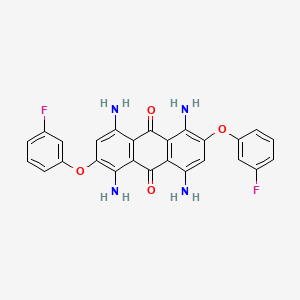
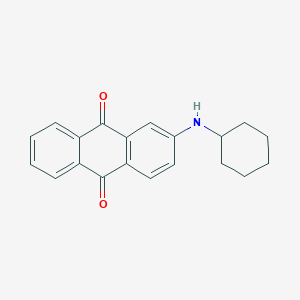
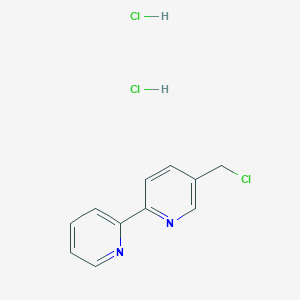

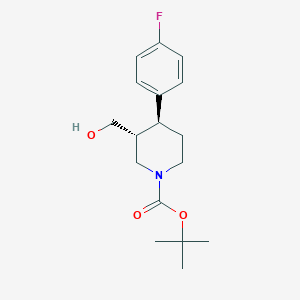

![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
